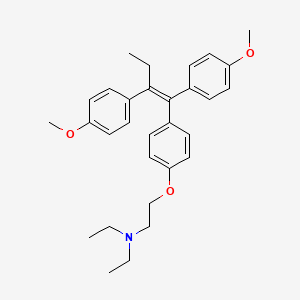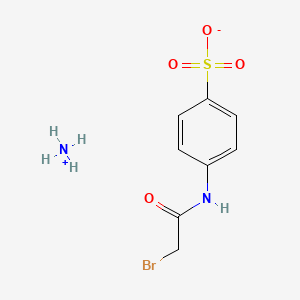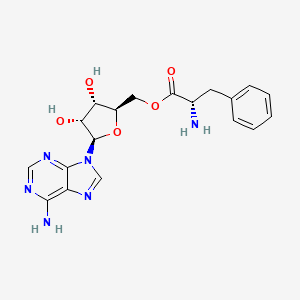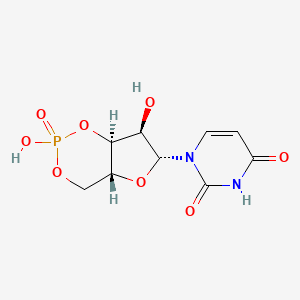
Cyclic 3',5'-uridine monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3',5'-cyclic UMP is a 3',5'-cyclic pyrimidine nucleotide having uridine as the nucleobase. It has a role as a signalling molecule, a mammalian metabolite and a bacterial metabolite.
Scientific Research Applications
Role in Bacterial Immunity
- cUMP, along with cCMP, functions as a second messenger in bacterial immunity against viruses. Enzymes known as pyrimidine cyclases synthesize cUMP following phage infection, activating immune effectors that execute an antiviral response. This discovery highlights the biological function of cUMP in prokaryotic immune signaling (Tal et al., 2021).
Emerging Second Messenger Roles
- cUMP has been identified in mammalian cells using advanced mass spectrometry methods. It fulfills the criteria for a second messenger, a role traditionally attributed to cAMP and cGMP. The Third Symposium on “cCMP and cUMP as New Second Messengers” discussed the biological functions, generators, effectors, and inactivation mechanisms of cCMP and cUMP, indicating their emerging significance in cellular signaling (Schneider & Seifert, 2014).
Medicinal Chemistry and Synthetic Analogues
- The recent focus on cCMP and cUMP signaling has led to the development of new derivatives and the resynthesis of known analogs with high purity. These compounds are valuable tools for evaluating the second messenger role of cyclic pyrimidine nucleotides (Schwede, Rentsch & Genieser, 2017).
Role in Nucleotide Metabolism
- cUMP has been studied in the context of nucleotide metabolism, including its involvement in RNA synthesis and interactions with other cyclic nucleotides. Studies exploring its effects on nucleoside incorporation and RNA synthesis provide insights into its role in cellular processes (Averner, Brock & Jost, 1972).
Analytical Methods for Detection
- Advances in HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) have facilitated the precise identification and quantification of cUMP, essential for investigating its physiological roles. This has opened new avenues for studying non-canonical cyclic nucleotides like cUMP (Bähre & Kaever, 2017).
Broad Cellular Distribution
- cUMP, along with cCMP, has been found in various mammalian cell lines and primary cells, indicating a broad cellular distribution. This supports the specific second messenger roles of cCMP and cUMP, particularly in astrocytes (Hartwig et al., 2014).
properties
CAS RN |
4004-57-3 |
|---|---|
Product Name |
Cyclic 3',5'-uridine monophosphate |
Molecular Formula |
C9H11N2O8P |
Molecular Weight |
306.17 g/mol |
IUPAC Name |
1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N2O8P/c12-5-1-2-11(9(14)10-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H,10,12,14)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
NXIHNBWNDCFCGL-XVFCMESISA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)O |
SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)O |
synonyms |
cUMP cyclic 3',5'-uridine monophosphate cyclic UMP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






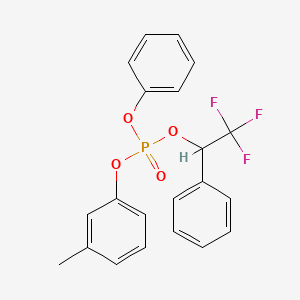
![2,4-diamino-10-(2-chlorophenyl)-5-imino-8-oxo-7,8,9,10-tetrahydro-5H-thiopyrano[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B1226418.png)
![1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione](/img/structure/B1226420.png)

![4-[[[3-(1-Azepanylsulfonyl)-4-chlorophenyl]-oxomethyl]amino]benzoic acid 2-(diethylamino)ethyl ester](/img/structure/B1226422.png)
![1-(6-Methyl-2-pyridinyl)-4-[oxo(thiophen-2-yl)methyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1226424.png)
